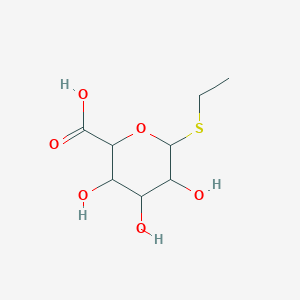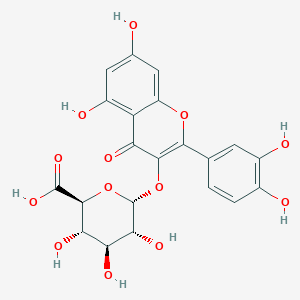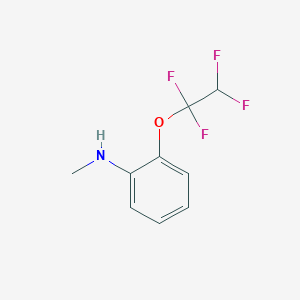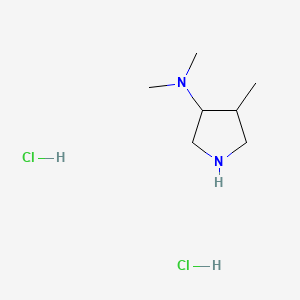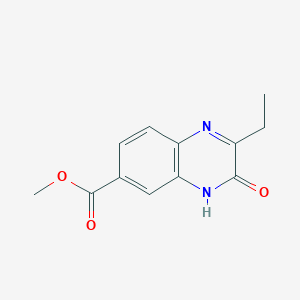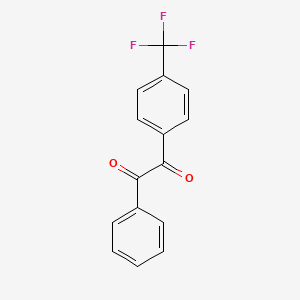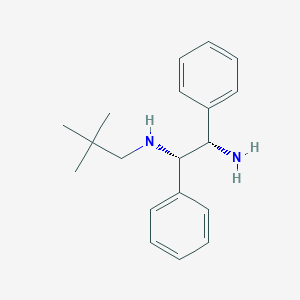
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and neopentylamine.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with neopentylamine in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Scientific Research Applications
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine: A stereoisomer with different chiral centers.
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C19H26N2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(1S,2S)-N'-(2,2-dimethylpropyl)-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-19(2,3)14-21-18(16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13,17-18,21H,14,20H2,1-3H3/t17-,18-/m0/s1 |
InChI Key |
TUJIYEYMKXWBTO-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C)CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


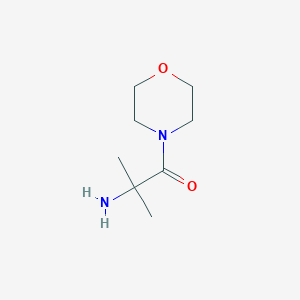
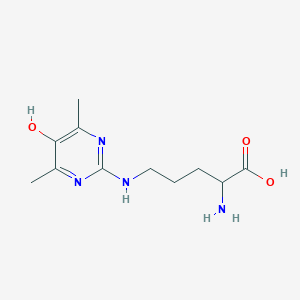
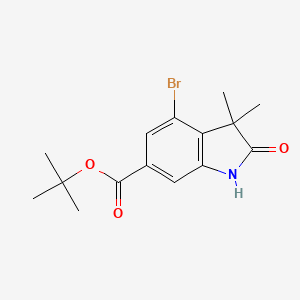
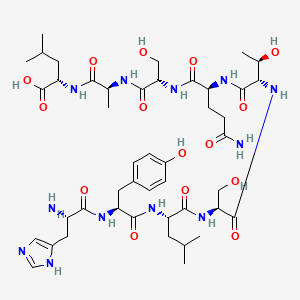
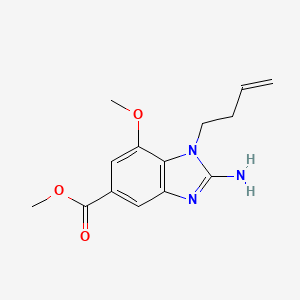
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)

